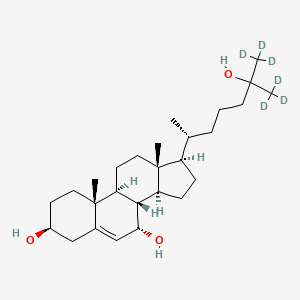

7|A,25-dihydroxycholesterol-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C27H46O3 |

|---|---|

Molecular Weight |

424.7 g/mol |

IUPAC Name |

(3S,7S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |

InChI |

InChI=1S/C27H46O3/c1-17(7-6-12-25(2,3)30)20-8-9-21-24-22(11-14-27(20,21)5)26(4)13-10-19(28)15-18(26)16-23(24)29/h16-17,19-24,28-30H,6-15H2,1-5H3/t17-,19+,20-,21+,22+,23-,24+,26+,27-/m1/s1/i2D3,3D3 |

InChI Key |

BQMSKLCEWBSPPY-WWCTWMKLSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)(C([2H])([2H])[2H])O |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

biological role of 7alpha,25-dihydroxycholesterol in immune cell migration

The Biological Role of 7 ,25-Dihydroxycholesterol in Immune Cell Migration

Executive Summary

The precise spatiotemporal positioning of immune cells within secondary lymphoid organs (SLOs) is not random; it is a tightly orchestrated process governed by chemotactic gradients. While chemokine-chemokine receptor pairs (e.g., CXCL13-CXCR5) are well-documented, the discovery of 7

This oxysterol does not merely act as a metabolic byproduct but functions as a potent chemoattractant, guiding B cells, T cells, and dendritic cells (DCs) to specific microanatomical niches. For researchers in drug discovery, the EBI2–7

Biosynthesis and Metabolism: The Enzymatic Cascade

Understanding the biological availability of 7

The Pathway

The synthesis involves two sequential hydroxylation steps starting from cholesterol.[1]

-

Step 1 (Rate-Limiting): Cholesterol is hydroxylated at the 25-position by Cholesterol 25-hydroxylase (CH25H) .[1] This enzyme is induced by inflammatory stimuli (LPS, Interferons).

-

Step 2 (Ligand Generation): 25-hydroxycholesterol (25-HC) is hydroxylated at the 7

-position by CYP7B1 (25-hydroxycholesterol 7 -

Step 3 (Degradation): The signal is terminated by HSD3B7 , which metabolizes 7

,25-OHC into inactive 3-oxo-

Visualization: The Oxysterol Biosynthetic Axis

Figure 1: The enzymatic cascade governing the production and degradation of 7

Mechanistic Action: EBI2 Signaling

The EBI2 receptor (GPR183) is a G

Key Signaling Events[2]

-

G

i Coupling: Leads to the inhibition of Adenylyl Cyclase (AC), reducing intracellular cAMP levels. -

MAPK Activation: Phosphorylation of ERK1/2 and p38, which are critical for cytoskeletal remodeling and migration.

-

Calcium Flux: Unlike many chemokine receptors, EBI2 elicits a robust calcium mobilization essential for chemotaxis.

Quantitative Pharmacology

The high potency of 7

| Parameter | Value | Context |

| EC | ~140 pM | Potency for G-protein activation |

| K | ~450 pM | Dissociation constant on human EBI2 |

| IC | ~2 nM | Inhibition of forskolin-induced cAMP |

| Physiological Conc. | 0.5 – 10 nM | Estimated gradient range in spleen |

Physiological Role: The "Gradient Hypothesis"

The biological utility of 7

Immune Cell Positioning[3][4][5]

-

B Cells: Naïve B cells express EBI2. The 7

,25-OHC gradient pulls them to the outer follicle and the T-B border . This positioning is critical for T-cell dependent antibody responses. Downregulation of EBI2 (via Bcl6) is required for B cells to enter the Germinal Center (GC), where ligand levels are low. -

T Cells: A subset of CD4+ T cells expresses EBI2, aiding their localization to the T-B border to provide help to B cells.

-

Dendritic Cells (DCs): EBI2 mediates the positioning of CD4+ DCs in the bridging channels of the spleen, facilitating antigen capture from the blood.

Figure 2: Intracellular signaling cascade initiated by 7

Experimental Methodologies

Protocol 1: In Vitro Transwell Chemotaxis Assay

Objective: To quantify the migration of immune cells toward 7

Reagents:

-

7

,25-OHC (dissolved in ethanol or DMSO; avoid multiple freeze-thaws). -

Transwell plates (5

m pore size for B/T cells). -

Migration Buffer: RPMI 1640 + 0.5% Fatty-Acid Free BSA (Critical: Regular BSA binds lipids and dampens the signal).

Workflow:

-

Ligand Preparation: Prepare serial dilutions of 7

,25-OHC in Migration Buffer (Range: 0.1 nM to 100 nM). Place 600 -

Cell Preparation: Isolate murine splenic B cells (CD19+) via negative selection (magnetic beads). Resuspend at

cells/mL in Migration Buffer. -

Loading: Add 100

L of cell suspension to the upper insert. -

Incubation: Incubate for 3 hours at 37°C, 5% CO

. -

Quantification: Remove inserts. Count cells in the lower chamber using flow cytometry (add counting beads for absolute quantification) or ATP-luminescence assays.

-

Validation: Always include a "Chemokine Control" (e.g., CXCL12) to verify cell health and motility.

Scientist's Note: You will typically see a "bell-shaped" dose-response curve. Migration peaks around 10–50 nM. At higher concentrations, receptor desensitization occurs, and migration decreases.

Protocol 2: In Vivo Desensitization Assay

Objective: To confirm EBI2-dependency of cell positioning in vivo.

Rationale: If cells are pre-treated with a saturating dose of ligand, the receptor internalizes and desensitizes. Upon transfer into a host, these cells should fail to migrate to the correct niche.

Workflow:

-

Labeling: Label WT B cells with a tracking dye (e.g., CTV) and EBI2-deficient B cells with a distinct dye (e.g., CFSE).

-

Desensitization: Incubate WT cells with 1

M 7 -

Transfer: Mix populations 1:1 and inject i.v. into recipient mice.

-

Analysis: Harvest spleens after 6 hours. Analyze via immunohistochemistry (IHC).

-

Readout: Desensitized WT cells will be excluded from the outer follicle (similar to KO cells), confirming the role of the receptor in positioning.

Therapeutic Implications

Targeting the EBI2–7

-

Multiple Sclerosis (MS): EBI2 drives the infiltration of pathogenic T cells into the CNS. Antagonists could prevent neuroinflammation.

-

Inflammatory Bowel Disease (IBD): 7

,25-OHC regulates the migration of Innate Lymphoid Cells (ILC3s) in the gut.[4] Dysregulation leads to colitis; modulation could restore intestinal homeostasis. -

Neuropathic Pain: Recent evidence suggests spinal EBI2 activation contributes to central sensitization.

References

-

Hannedouche, S., et al. (2011). Oxysterols direct immune cell migration via EBI2.[2][5][6][7] Nature.[2][5] Link

-

Liu, C., et al. (2011). Oxysterols direct B-cell migration through EBI2.[5][7][8] Nature.[2][5] Link

-

Yi, T., et al. (2012). GPR183 antagonist reduces macrophage infiltration and disease progression in a mouse model of MS. Nature.[2][5] Link

-

Rutkowska, A., et al. (2016). EBI2 regulates the chemotactic response of astrocytes to 7α,25-dihydroxycholesterol. Journal of Neuroinflammation. Link

-

Emgard, J., et al. (2018). Oxysterol Sensing through the Receptor GPR183 Promotes the Lymphoid-Tissue-Inducing Function of Innate Lymphoid Cells and Colonic Inflammation. Immunity.[2][4][9][6][7] Link

Sources

- 1. Differential expression and modulation of EBI2 and 7α,25-OHC synthesizing (CH25H, CYP7B1) and degrading (HSD3B7) enzymes in mouse and human brain vascular cells | PLOS One [journals.plos.org]

- 2. Activation of GPR183 by 7α,25-Dihydroxycholesterol Induces Behavioral Hypersensitivity through Mitogen-Activated Protein Kinase and Nuclear Factor-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. 7alpha,25-Dihydroxycholesterol | CAS 64907-22-8 | Tocris Bioscience [tocris.com]

- 6. 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Research progress on the mechanism of cholesterol-25-hydroxylase in intestinal immunity - PMC [pmc.ncbi.nlm.nih.gov]

7a,25-dihydroxycholesterol-d6 chemical structure and properties

Technical Monograph: 7 ,25-Dihydroxycholesterol-d6

High-Fidelity Internal Standard for EBI2 Ligand Quantification

Executive Summary

This technical guide profiles 7

The d6-isotopologue is an indispensable tool for targeted lipidomics.[1] It serves as a specific Internal Standard (IS) to correct for ionization suppression, extraction variability, and matrix effects during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.[1] This guide details its chemical architecture, biological relevance, and validated analytical workflows.

Part 1: Chemical Architecture & Properties[1]

Structural Identity

7

Key Structural Features:

-

Steroid Nucleus: Cholest-5-ene core with hydroxyl groups at C3 (beta), C7 (alpha), and C25.[1]

-

Isotope Labeling: Hexadeuterated (

) at positions 26 and 27.[1] -

Stereochemistry: The 7

-hydroxyl orientation is critical; the 7

Physicochemical Data Profile[4][5][6]

| Property | Specification |

| Chemical Name | 26,26,26,27,27,27-hexadeutero-cholest-5-ene-3 |

| CAS Number | 2260669-11-0 |

| Molecular Formula | C |

| Molecular Weight | 424.69 g/mol (Parent: 418.65 g/mol ) |

| Solubility | Soluble in Ethanol, Methanol, DMSO; Insoluble in water |

| Purity | |

| Stability |

Part 2: Biological Imperative (The "Why")[1]

The EBI2 Signaling Axis

Researchers quantify 7

Mechanism of Action:

-

Synthesis: Cholesterol is hydroxylated by CH25H (to 25-OHC) and then CYP7B1 (to 7

,25-OHC).[1] -

Gradient Formation: Stromal cells in lymphoid follicles establish a concentration gradient.[1]

-

Migration: B cells expressing EBI2 migrate toward high concentrations of 7

,25-OHC (outer follicle), positioning them for antigen encounter.

Signaling Pathway Visualization

The following diagram illustrates the signal transduction cascade initiated by the ligand.

Figure 1: The GPR183/EBI2 activation pathway driving immune cell migration.[1]

Part 3: Analytical Application (The "How")

Mass Spectrometry Strategy

Quantifying oxysterols is challenging due to their low physiological abundance (nanomolar range) and poor ionization efficiency in Electrospray Ionization (ESI).[1] The use of 7

Internal Standard Normalization Logic

1LC-MS/MS Workflow

Two primary approaches exist: Direct Analysis (simpler, less sensitive) and Derivatization (complex, high sensitivity).[1]

Method A: Direct Analysis (High Throughput)[1]

-

Ionization: Positive ESI, often monitoring

or ammonium adducts.[1] -

Transitions:

-

Pros: No chemical noise from derivatization reagents.

-

Cons: Lower sensitivity; requires high-end instrumentation (e.g., Sciex 6500+ or Orbitrap).[1]

Method B: Derivatization (High Sensitivity)[1]

-

Reagent: Girard P (GP) reagent or Picolinic Acid.[1]

-

Mechanism: Adds a permanently charged quaternary ammonium group (GP) or an easily ionizable pyridine ring (Picolinic acid).[1]

-

Benefit: Increases signal-to-noise ratio by 10-100 fold.[1]

Validated Protocol: Liquid-Liquid Extraction (LLE)

Note: This protocol assumes a Direct Analysis approach.[1]

Step 1: Sample Preparation

-

Aliquot 100 µL of plasma or cell homogenate.[1]

-

Spike IS: Add 10 µL of 7

,25-OHC-d6 (100 nM in methanol). Vortex for 10s. -

Equilibration: Incubate at room temperature for 10 mins to allow IS integration with the matrix.[1]

Step 2: Protein Precipitation & Extraction

-

Add 400 µL of cold Ethanol or Acetonitrile (precipitates proteins).

-

Vortex vigorously for 1 min.

-

Centrifuge at 12,000 x g for 10 mins at 4°C.

-

Transfer supernatant to a clean glass vial.

Step 3: Concentration (Optional)

-

Evaporate solvent under a gentle stream of Nitrogen at 35°C.

-

Reconstitute in 50 µL of Methanol:Water (50:50).

Step 4: LC-MS/MS Injection

-

Column: C18 Reverse Phase (e.g., Kinetex 1.7µm or equivalent).

-

Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 50% B to 95% B over 10 minutes. Crucial: Ensure separation from 7

,27-OHC isomer.

Workflow Diagram

Figure 2: Analytical workflow for oxysterol quantification using d6-internal standard.

Part 4: Handling & Stability Guidelines

To maintain the integrity of 7

-

Storage: Store neat powder at -20°C or -80°C .

-

Stock Solutions: Dissolve in Methanol or Ethanol. Purge the headspace with Argon gas before closing the vial to prevent oxidation. Store stock solutions at -80°C.

-

Light Protection: Use amber glass vials. Exposure to UV light accelerates degradation.[1]

-

Plasticware: Avoid plastic tubes for long-term storage of low-concentration solutions; oxysterols can adsorb to polypropylene surfaces.[1] Use glass inserts.

References

-

Hannedouche, S., et al. (2011).[2][5] Oxysterols direct immune cell migration via EBI2.[1][2] Nature, 475(7357), 524–527. [1]

-

Liu, C., et al. (2011).[5] Oxysterols direct B-cell migration through EBI2.[1] Nature, 475(7357), 519–523. [1]

-

Karuna, R., et al. (2015). Detection of dihydroxycholesterols in human plasma using HPLC-ESI-MS/MS. Steroids, 99(Pt B), 131-138.

-

Avanti Polar Lipids. (n.d.). 7

,25-dihydroxycholesterol-d6 Product Data. [1] -

Griffiths, W. J., & Wang, Y. (2011). Analysis of oxysterol metabolomes. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 784-790.[1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 7alpha,25-Dihydroxycholesterol | CAS 64907-22-8 | Tocris Bioscience [tocris.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. Frontiers | 7a, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases [frontiersin.org]

- 5. researchgate.net [researchgate.net]

EBI2 (GPR183) and 7α,25-Dihydroxycholesterol: A Technical Guide to the Oxysterol-Immune Axis

Executive Summary

The identification of 7α,25-dihydroxycholesterol (7α,25-OHC) as the potent endogenous ligand for the orphan receptor EBI2 (GPR183) marked a paradigm shift in immunometabolism. This discovery linked oxysterol metabolism directly to adaptive immune cell positioning.[1] Unlike classical chemokine receptors that bind peptides, EBI2 is a lipid-sensing G protein-coupled receptor (GPCR) that directs B cells, T cells, and dendritic cells (DCs) to specific microanatomical niches within lymphoid tissues.

This guide provides a rigorous technical analysis of the EBI2-7α,25-OHC axis, detailing molecular mechanisms, biosynthetic regulation, and validated experimental protocols for drug discovery and basic research.

The Molecular Axis: Receptor-Ligand Interaction

Structural Biology & Binding Kinetics

EBI2 is a Class A Rhodopsin-like GPCR. Unlike many lipid receptors that bind ligands in a superficial pocket, mutagenesis studies and molecular modeling suggest 7α,25-OHC binds deep within the transmembrane bundle.

Key Binding Residues:

-

Arg87 (TM2): Forms a critical salt bridge/hydrogen bond with the ligand.

-

Tyr112 & Tyr116 (TM3): Provide hydrophobic interactions and hydrogen bonding with the hydroxyl groups of the oxysterol.

-

Tyr260 (TM6) & Glu183 (ECL2): Stabilize the ligand-receptor complex.

Quantitative Binding Data:

| Parameter | Value | Context | Source |

|---|

| Dissociation Constant (

Signaling Transduction

Upon ligand binding, EBI2 couples primarily to the

Pathway Mechanics:

- Activation: Inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP levels.

-

Release: Activates Phospholipase C

-

Kinase Activation: Rapid phosphorylation of ERK1/2 (MAPK pathway) and Akt.

-

Cytoskeletal Rearrangement: Recruitment of

-arrestin and activation of Rho/Rac GTPases drives actin polymerization and chemotaxis.

Figure 1: The EBI2 signaling cascade.[1][2][3] Ligand binding triggers

Biosynthetic Regulation: The CH25H-CYP7B1 Axis

The physiological function of EBI2 relies on a steep concentration gradient of 7α,25-OHC within lymphoid tissues. This gradient is established by the spatial separation of synthesizing and degrading enzymes.

The Enzymatic Relay

-

Step 1: 25-Hydroxylation

-

Step 2: 7α-Hydroxylation

-

Degradation

-

Enzyme: HSD3B7 (3β-hydroxysteroid dehydrogenase type 7).

-

Function: Converts 7α,25-OHC into cholestenoic acid metabolites (inactive at EBI2), maintaining the sink required for the gradient.

-

Figure 2: Biosynthetic pathway of 7α,25-OHC.[1][11] The sequential action of CH25H and CYP7B1 generates the ligand, while HSD3B7 inactivates it.[1][11]

Experimental Frameworks

To validate EBI2 pharmacology or screen for novel modulators, robust assays are required. The following protocols are optimized for reproducibility and signal-to-noise ratio.

Protocol 1: 7α,25-OHC Transwell Chemotaxis Assay

This assay measures the functional migration of EBI2-expressing cells toward a ligand gradient.

Reagents:

-

Cells: M12 B cells (murine lymphoma) or primary murine B cells (activated with LPS for 24h to upregulate EBI2).

-

Ligand: 7α,25-OHC (Solubilized in Ethanol/DMSO; Final assay concentration <0.1% solvent).

-

Buffer: RPMI 1640 + 0.5% Fatty-Acid Free BSA (FAF-BSA is critical to prevent non-specific lipid sequestration).

-

Transwell: 5.0 µm pore size polycarbonate membranes (Corning).

Step-by-Step Methodology:

-

Ligand Preparation:

-

Prepare a 10 mM stock of 7α,25-OHC in ethanol.

-

Serially dilute in Migration Buffer to generate 2x concentrations (range: 0.1 nM to 100 nM).

-

Add 600 µL of diluted ligand to the lower chamber of the Transwell plate.

-

-

Cell Preparation:

-

Wash cells 2x with PBS.

-

Resuspend in Migration Buffer at

cells/mL. -

Incubate at 37°C for 30 mins (starvation step).

-

-

Migration:

-

Add 100 µL of cell suspension (

cells) to the upper chamber . -

Incubate for 3 hours at 37°C, 5%

.

-

-

Quantification:

-

Remove inserts carefully.

-

Quantify cells in the lower chamber using flow cytometry (fixed volume count) or CellTiter-Glo® luminescence.

-

-

Validation:

-

A bell-shaped curve is expected. Migration peaks typically between 1–10 nM. High concentrations (>100 nM) cause receptor desensitization and reduced migration (the "chemotactic hook").

-

Protocol 2: Calcium Mobilization (FLIPR)

Ideal for high-throughput screening of antagonists.

Step-by-Step Methodology:

-

Seeding: Plate CHO-K1 cells stably expressing human EBI2 and

(promiscuous G protein to couple -

Dye Loading: Aspirate media and add Calcium-4 Assay Kit dye (Molecular Devices) dissolved in HBSS/HEPES. Incubate 45 mins at 37°C.

-

Baseline: Measure fluorescence (Ex 485nm / Em 525nm) for 10 seconds.

-

Agonist Addition: Inject 7α,25-OHC (5x concentration).

-

Readout: Monitor fluorescence peak within 60-90 seconds.

-

Antagonist Mode: Pre-incubate cells with test compound for 15 mins prior to agonist injection.

Figure 3: FLIPR Calcium Mobilization Workflow for EBI2 activity screening.

Therapeutic Frontiers

Targeting the EBI2-7α,25-OHC axis offers potential in autoimmune disorders where B-cell localization is pathogenic (e.g., Multiple Sclerosis, Rheumatoid Arthritis).

Current Modulator Landscape:

-

NIBR189: A potent synthetic antagonist (

~ 1 nM). It blocks oxysterol-induced chemotaxis but has poor pharmacokinetic properties for clinical use. -

Compound 32: A recently disclosed antagonist with improved solubility and oral bioavailability.[12] It showed efficacy in a collagen-induced arthritis model by reducing inflammatory cytokines [Xi et al., 2023].[12]

-

Clotrimazole: An antifungal that non-specifically inhibits CYP7B1, reducing 7α,25-OHC synthesis in vivo.[6] Used as a tool compound to validate the biosynthetic pathway.

References

-

Hannedouche, S., et al. (2011). Oxysterols direct immune cell migration via EBI2.[1][5][6][13] Nature.[1][4] [Link]

-

Liu, C., et al. (2011). Oxysterols direct B-cell migration through EBI2.[6][13] Nature.[1][4] [Link]

-

Yi, T., et al. (2012). 25-Hydroxycholesterol 7α-hydroxylase (CYP7B1) generates the EBI2 ligand 7α,25-dihydroxycholesterol.[1] PNAS. [Link]

-

Gatto, D., & Brink, R. (2013). B cell localization: regulation by EBI2 and its oxysterol ligand.[8] Trends in Immunology.[8] [Link]

-

Xi, J., et al. (2023). Discovery of a First-in-Class GPR183 Antagonist for the Potential Treatment of Rheumatoid Arthritis.[12] Journal of Medicinal Chemistry. [Link]

-

Rutkowska, A., et al. (2016). EBI2 receptor regulates myelin development and inhibits LPC-induced demyelination. Neuropharmacology.[1] [Link]

Sources

- 1. Differential expression and modulation of EBI2 and 7α,25-OHC synthesizing (CH25H, CYP7B1) and degrading (HSD3B7) enzymes in mouse and human brain vascular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Functional Antagonists of EBI-2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Oxysterols direct immune cell migration through EBI2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxysterols direct immune cell migration via EBI2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GPR183 antagonists detailed in Immunophage Biomedical patent | BioWorld [bioworld.com]

- 8. B cell localization: regulation by EBI2 and its oxysterol ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxysterol-EBI2 signaling in immune regulation and viral infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Differential expression and modulation of EBI2 and 7α,25-OHC synthesizing (CH25H, CYP7B1) and degrading (HSD3B7) enzymes in mouse and human brain vascular cells | PLOS One [journals.plos.org]

- 12. Discovery of a First-in-Class GPR183 Antagonist for the Potential Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Technical Deep Dive: Oxysterol Profiling in Autoimmune Disease Research

Executive Summary: The "Sterol Switch" in Immunology

In the landscape of autoimmune disease research, oxysterols have transcended their reputation as mere metabolic byproducts. They are now recognized as potent bioactive lipids that function as a "sterol switch," directing immune cell fate between tolerance and inflammation. For drug development professionals, profiling these molecules offers a window into the mechanistic underpinnings of diseases like Multiple Sclerosis (MS), Systemic Lupus Erythematosus (SLE), and Rheumatoid Arthritis (RA).

However, the analysis of oxysterols is fraught with technical pitfalls. Their low abundance (nanomolar range), structural isomerism, and susceptibility to ex vivo autoxidation make standard lipidomics protocols insufficient. This guide provides a rigorous, field-proven methodology for the precise quantification of oxysterols, emphasizing the separation of biological signal from analytical noise.

Mechanistic Grounding: The LXR-ROR t-EBI2 Axis

To design a meaningful profiling assay, one must understand the signaling pathways involved. Oxysterols act as ligands for nuclear receptors and G-protein coupled receptors (GPCRs), often with opposing effects.

The Signaling Triad

-

LXR (Liver X Receptor): Activation by 25-hydroxycholesterol (25-HC) or 27-hydroxycholesterol (27-HC) generally exerts an anti-inflammatory effect, repressing NF-

B and inhibiting Th17 differentiation. -

ROR

t: Specific oxysterols (e.g., downstream metabolites of 27-HC) can act as agonists for ROR -

EBI2 (GPR183): The ligand

-dihydroxycholesterol (

Visualization of the Signaling Pathway

Caption: The Oxysterol Signaling Triad. Blue arrows indicate activation; the T-shaped arrow indicates inhibition. 25-HC and 27-HC balance inflammation via LXR/ROR

Analytical Strategy: High-Sensitivity LC-MS/MS

The gold standard for oxysterol profiling is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . However, neutral oxysterols ionize poorly in Electrospray Ionization (ESI). To overcome this, we utilize Girard P (GP) derivatization , which introduces a permanent positive charge (quaternary ammonium) to the molecule, enhancing sensitivity by 10-100 fold.

Comparison of Analytical Approaches

| Feature | Direct LC-MS (ESI) | GC-MS | LC-MS/MS with Girard P Derivatization |

| Ionization Efficiency | Poor (requires adducts like | Good (EI) | Excellent (Pre-charged |

| Thermal Stability | High | Low (Thermal degradation risk) | High |

| Isomer Separation | Moderate | Excellent | High (with correct column) |

| Sample Throughput | High | Low (long run times) | Moderate-High |

| Suitability | High abundance sterols | Structural ID | Trace quantification (Autoimmune) |

Detailed Experimental Protocol

Disclaimer: This protocol assumes access to a triple quadrupole mass spectrometer (e.g., Sciex 6500+ or Thermo Altis) and standard BSL-2 safety compliance.

Reagents & Standards

-

Internal Standards (ISTD): Deuterated standards are non-negotiable. Use

-25-HC and -

Antioxidant: Butylated hydroxytoluene (BHT) or Triphenylphosphine (TPP).

-

Derivatization Reagent: Girard P reagent (1-(carboxymethyl)pyridinium chloride hydrazide).

Step 1: Sample Preparation (The Anti-Oxidation Block)

Criticality: Spurious oxidation of cholesterol (which is

-

Plasma/Serum: Thaw samples on ice.

-

Protein Precipitation: Add 200

L of sample to 800-

Why: BHT halts radical propagation immediately upon cell lysis/protein denaturation.

-

-

Vortex & Centrifuge: Vortex for 30s, incubate at -20°C for 1 hour, then centrifuge at 14,000 x g for 10 min at 4°C.

-

Supernatant Collection: Transfer supernatant to a glass vial. Evaporate to dryness under nitrogen at 35°C.

Step 2: Enzyme-Assisted Derivatization (The "Charge-Tagging" Workflow)

Oxysterols with a 3

-

Reconstitution: Dissolve dried residue in 100

L of 50 mM phosphate buffer (pH 7). -

Enzymatic Oxidation: Add Cholesterol Oxidase (Streptomyces sp., 1 U/sample). Incubate at 37°C for 60 mins.

-

Derivatization: Add 150

L of Girard P reagent (15 mg/mL in methanol with 1% formic acid). -

Incubation: Incubate at room temperature for 18-24 hours in the dark.

-

Why: The hydrazine group of GP reacts with the newly formed ketone to form a stable hydrazone.

-

Step 3: LC-MS/MS Acquisition

-

Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7

m) or equivalent. -

Mobile Phase A: Water + 0.1% Formic Acid.[8]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 30% B

-

1-10 min: Linear ramp to 80% B (Crucial for isomer separation)

-

10-12 min: 95% B (Wash)

-

12.1 min: Re-equilibrate at 30% B.

-

-

MS Detection: Positive ESI. Monitor MRM transitions.

-

Example Transition: GP-25-HC:

534.4

-

Workflow Visualization

Caption: Step-by-step analytical workflow. Note the critical inclusion of BHT in the extraction phase to prevent artifactual oxysterol generation.

Data Interpretation & Quality Control

Isomer Resolution: The 24S vs. 25-HC Challenge

24S-hydroxycholesterol (cerebrosterol) and 25-hydroxycholesterol are isobaric. In MS/MS, they share primary transitions.

-

Solution: They must be chromatographically separated. On a C18 column with the gradient described above, 24S-HC typically elutes before 25-HC.

-

QC Check: Run a "system suitability" mix containing both standards before every batch to ensure retention time separation is >0.2 min.

Artifact Identification

If you observe high levels of 7-ketocholesterol or cholestane-3

-

Validation: Compare the ratio of 7-KC to Cholesterol. If this ratio increases over time in stored samples, your storage/extraction protocol is compromised.

References

-

Griffiths, W. J., & Wang, Y. (2020). "Oxysterol quantification using LC-MS/MS has emerged as a popular analytical method."[9] Journal of Steroid Biochemistry and Molecular Biology. Link

-

Cyster, J. G., et al. (2014).[10] "Oxysterols as immune guides."[11][12] Nature Reviews Immunology. (Discusses the EBI2 pathway). Link

-

Spann, N. J., & Glass, C. K. (2013). "Sterols and oxysterols in immune cell function." Nature Immunology. (LXR/RORgammaT balance). Link

-

Roberg-Larsen, H., et al. (2014). "Highly sensitive LC-MS/MS method for oxysterols." Journal of Lipid Research. (Girard derivatization protocols).[13][14] Link

-

McDonald, J. G., et al. (2012). "Extraction and analysis of oxysterols." Methods in Molecular Biology. (Best practices for preventing autoxidation). Link

Sources

- 1. Research progress on the mechanism of cholesterol-25-hydroxylase in intestinal immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multifaceted Functions of CH25H and 25HC to Modulate the Lipid Metabolism, Immune Responses, and Broadly Antiviral Activities [mdpi.com]

- 3. pnas.org [pnas.org]

- 4. Effects of Oxysterols on Immune Cells and Related Diseases [mdpi.com]

- 5. rem.bioscientifica.com [rem.bioscientifica.com]

- 6. Frontiers | Liver X Receptors: Regulators of Cholesterol Metabolism, Inflammation, Autoimmunity, and Cancer [frontiersin.org]

- 7. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simultaneous Determination of Oxysterols, Cholesterol and 25-Hydroxy-Vitamin D3 in Human Plasma by LC-UV-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 25-hydroxycholesterol: an integrator of antiviral ability and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | 25-hydroxycholesterol: an integrator of antiviral ability and signaling [frontiersin.org]

- 13. publications.aston.ac.uk [publications.aston.ac.uk]

- 14. researchgate.net [researchgate.net]

difference between 7a,25-dihydroxycholesterol and 7a,27-dihydroxycholesterol

Technical Whitepaper: Comparative Profiling of 7 ,25-dihydroxycholesterol and 7 ,27-dihydroxycholesterol

Executive Summary: Signal vs. Substrate

In the landscape of immunometabolism, 7

-

7

,25-OHC is a high-potency chemotactic signal . It is the primary endogenous ligand for the G-protein coupled receptor EBI2 (GPR183), orchestrating the precise migration of B cells and T cells within lymphoid tissues. -

7

,27-OHC acts primarily as a metabolic intermediate in the "acidic" (alternative) pathway of bile acid synthesis. While it possesses residual affinity for EBI2, it is significantly less potent and abundant in circulation, often serving as a metabolic sink rather than a primary signaling molecule.

This guide delineates the biosynthetic pathways, receptor pharmacology, and critical analytical protocols required to distinguish these isomers in drug development and basic research.

Part 1: Biosynthetic Divergence & Enzymology

The synthesis of both oxysterols converges on the enzyme CYP7B1 (oxysterol 7

The "Immune" Pathway (7 ,25-OHC)

-

Initiation: Cholesterol is hydroxylated at the 25-position by CH25H (Cholesterol 25-hydroxylase).[1][2][3][4][5][6]

-

Regulation: CH25H is an interferon-stimulated gene (ISG).[1] Its expression is rapidly induced by LPS or viral infection in macrophages and dendritic cells, linking this pathway directly to innate immunity.

-

Final Step: 25-OHC is converted to 7

,25-OHC by CYP7B1.[1][3][7]

The "Metabolic" Pathway (7 ,27-OHC)

-

Initiation: Cholesterol is hydroxylated at the 27-position (IUPAC: 26-position) by CYP27A1 (Sterol 27-hydroxylase).[8]

-

Regulation: CYP27A1 is a mitochondrial enzyme, constitutively expressed in the liver and macrophages, primarily regulated by bile acid feedback loops rather than acute inflammation.

-

Final Step: 27-OHC is converted to 7

,27-OHC by CYP7B1.

Biosynthetic Pathway Diagram

The following diagram illustrates the parallel synthesis and the critical convergence point at CYP7B1.

Caption: Divergent synthesis of dihydroxycholesterols. Note the shared requirement for CYP7B1 (red) but distinct upstream initiation (blue).

Part 2: Receptor Pharmacology (EBI2/GPR183)[12]

The defining biological difference lies in the affinity and efficacy at the Epstein-Barr virus-induced gene 2 (EBI2) receptor.

Comparative Potency[12]

-

7

,25-OHC (The Super-Agonist):-

Affinity (

): ~450 pM. -

Function: Drives chemotaxis of B cells to the outer follicle and T cells to the T-B border.[2] It induces rapid G

coupling and calcium flux. -

Mechanism: The 25-hydroxyl group forms a critical hydrogen bond with residues deep in the EBI2 binding pocket, stabilizing the active conformation.

-

-

7

,27-OHC (The Weak/Partial Agonist):-

Affinity (

): ~1.3 nM to >100 nM (assay dependent). -

Function: While it can activate EBI2, its physiological concentrations in lymphoid tissue are often insufficient to outcompete 7

,25-OHC. In plasma, where 7 -

Note on ROR

t: Researchers often confuse these. 7

-

Signaling Cascade Diagram

Caption: EBI2 signaling axis. 7

Part 3: Analytical Differentiation (LC-MS/MS)

Distinguishing these isomers is the most common failure point in experimental design. They are isobaric (Same Mass) and have identical fragmentation patterns in standard low-resolution MS. Chromatographic separation is mandatory.

Quantitative Comparison Table

| Feature | 7 | 7 |

| Precursor Ion (m/z) | 419.4 [M+H] | 419.4 [M+H] |

| Key Transition (MRM) | 383.4 | 383.4 |

| Plasma Concentration | Low (~0.2 nM) | High (~3.4 nM) |

| Elution Order (C18) | Typically elutes First | Typically elutes Second |

| Elution Order (Phenyl) | Variable (Optimization required) | Variable (Optimization required) |

Protocol: LC-MS/MS Separation

Objective: Separate isomers using Reverse Phase Chromatography (RPC) to avoid false positives in EBI2 ligand identification.

Reagents:

-

Internal Standard:

-25-hydroxycholesterol (or -

Solvents: Methanol (LC-MS grade), Water (0.1% Formic Acid).

Workflow:

-

Extraction:

-

Add 50

L plasma/supernatant to 200 -

Spike with 10 ng Internal Standard.

-

Vortex 30s, Centrifuge 15,000 x g for 10 min at 4°C.

-

Collect supernatant. Note: Saponification is required if measuring total (esterified) oxysterols, but free oxysterols are the active signaling species.

-

-

Chromatography (Critical Step):

-

Column: Kinetex C18 or Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8

m). High efficiency sub-2-micron particles are required for isomeric resolution. -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Methanol + 0.1% Formic Acid.

-

Gradient: Isocratic hold at 85% B or a shallow gradient (75%

90% B over 10 mins). -

Why: Steep gradients co-elute isomers. A shallow gradient allows the subtle hydrophobicity difference of the 25-OH vs 27-OH tail to resolve.

-

-

Mass Spectrometry Settings (ESI+):

-

Source: Electrospray Ionization (Positive mode).

-

Target: Water-loss ion is often more stable.

-

Transition:

(Collision Energy ~25-30 eV). -

Validation: You must inject pure standards of both 7

,25-OHC and 7 -

Expectation: 7

,25-OHC usually elutes 0.2–0.5 min earlier than 7

-

References

-

Hannedouche, S., et al. (2011).[4] Oxysterols direct immune cell migration via EBI2.[1][4][6][11][9][10][12] Nature, 475(7357), 524-527. Link

-

Liu, C., et al. (2011).[11] 7

,25-Dihydroxycholesterol is an endogenous ligand for the orphan G protein-coupled receptor EBI2.[4] Journal of Biological Chemistry, 286(31), 27477-27482. Linkngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Yi, T., et al. (2012).[4] 7

,25-Dihydroxycholesterol is a potent and specific ligand for the viral G protein-coupled receptor EBI2. Journal of Immunology, 189(3), 1202-1209. Linkngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Karuna, R., et al. (2015). Detection of dihydroxycholesterols in human plasma using HPLC-ESI-MS/MS. Steroids, 99(Pt B), 131-138. Link

-

Griffiths, W. J., & Wang, Y. (2020). Oxysterol research: a brief review. Biochemical Society Transactions, 48(3), 741-755. Link

Sources

- 1. Effects of Oxysterols on Immune Cells and Related Diseases [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 7-Ketocholesterol: Effects on viral infections and hypothetical contribution in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 7α,25-Dihydroxycholesterol-Induced Oxiapoptophagic Chondrocyte Death via the Modulation of p53-Akt-mTOR Axis in Osteoarthritis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GPR183 Regulates 7α,25-Dihydroxycholesterol-Induced Oxiapoptophagy in L929 Mouse Fibroblast Cell [mdpi.com]

- 8. The role of 27-hydroxycholesterol in meta-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of Oxysterols on Immune Cells | Encyclopedia MDPI [encyclopedia.pub]

- 10. observatorio-api.fm.usp.br [observatorio-api.fm.usp.br]

- 11. Biased agonism and allosteric modulation of G protein‐coupled receptor 183 – a 7TM receptor also known as Epstein–Barr virus‐induced gene 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | 7a, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases [frontiersin.org]

metabolic pathway of 7alpha,25-dihydroxycholesterol synthesis

Technical Guide: Metabolic Pathway and Analysis of 7 ,25-Dihydroxycholesterol

Target Audience:Executive Summary

7

This guide details the enzymatic cascade governing 7

Part 1: The Biosynthetic Pathway[1]

The synthesis of 7

The Enzymatic Cascade

The pathway proceeds through two critical hydroxylation steps followed by a degradation step that maintains the chemotactic gradient.

-

Initiation (The Inducible Step):

-

Substrate: Cholesterol

-

Mechanism: CH25H introduces a hydroxyl group at the C25 position.[4] Unlike many cytochrome P450s, CH25H is an interferon-inducible enzyme, meaning this step is highly responsive to viral infection and inflammatory signals (e.g., LPS, Interferon-type I).

-

Product: 25-Hydroxycholesterol (25-OHC).[1]

-

-

Activation (The Specificity Step):

-

Termination (The Gradient Control):

-

Enzyme: 3

-hydroxy- -

Mechanism: To prevent receptor desensitization and maintain a chemotactic gradient, 7

,25-OHC must be rapidly degraded. HSD3B7 converts the 3 -

Product: 7

,25-dihydroxy-3-oxo-4-cholestenoic acid (inactive at EBI2).

-

Pathway Visualization

Figure 1: The canonical biosynthetic pathway of 7

Part 2: Physiological Context & Regulation

The EBI2 Axis

The biological value of 7

-

B Cell Positioning: Guiding activated B cells to the outer follicle to interact with T helper cells.

-

T Cell Migration: Facilitating T cell movement in lymphoid tissues.

-

Dendritic Cell Homeostasis: Regulating CD4+ dendritic cell localization in the spleen.

Regulatory Feedback

The pathway is tightly regulated to prevent inappropriate immune activation.

-

Viral Induction: Interferons induce CH25H expression, rapidly increasing local 25-OHC and subsequently 7

,25-OHC levels to mobilize immune cells. -

Metabolic Feedback: 25-OHC is also a suppressor of SREBP (Sterol Regulatory Element-Binding Protein), linking immune signaling with cholesterol homeostasis.

Part 3: Analytical Methodology (LC-MS/MS)

Challenge: 7

Experimental Protocol: EADSA Method

Reagents Required:

-

Internal Standard: d6-25-hydroxycholesterol (or d6-7

,25-OHC if available). -

Extraction Solvent: Ethanol or Methanol/Chloroform.[10]

-

Enzyme: Cholesterol Oxidase (Streptomyces sp.).[11]

-

Derivatization Agent: Girard P reagent (1-(carboxymethyl)pyridinium chloride hydrazide).[10][11]

Step 1: Sample Extraction

-

Add 10 µL of Internal Standard (100 nM) to 100 µL of plasma or tissue homogenate.

-

Precipitate proteins by adding 900 µL of ice-cold Ethanol . Vortex for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer supernatant to a fresh tube and evaporate to dryness under nitrogen.

Step 2: Enzyme-Assisted Derivatization

-

Reconstitute dried residue in 50 µL of 50 mM Phosphate Buffer (pH 7.0) containing Cholesterol Oxidase (1 U/mL) .

-

Incubate at 37°C for 60 minutes . (This converts 7

,25-OHC to its 3-oxo analog).[1][3] -

Add 100 µL of Girard P reagent (150 mM in 1% acetic acid/methanol).

-

Incubate at room temperature for 12-16 hours (or 60°C for 1 hour) in the dark.

-

This reaction forms a hydrazone at the C3 position, adding a quaternary ammonium group (permanent positive charge).

Step 3: LC-MS/MS Analysis[10][12][13]

-

Column: C18 Reverse Phase (e.g., Kinetex C18, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.[10]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[10]

-

Gradient: 30% B to 90% B over 10 minutes.

-

MS Mode: Positive ESI, Multiple Reaction Monitoring (MRM).

-

Transitions:

-

Target: Monitor the loss of the pyridine group (characteristic of Girard P derivatives).[10]

-

Specific Mass Shift: The derivative mass will be [M]+ = Mass(Oxysterol) - 2 (oxidation) + 136 (Girard P).

-

Analytical Workflow Diagram

Figure 2: The EADSA workflow transforms neutral sterols into highly ionizable derivatives, enabling nanomolar quantification.

Part 4: Quantitative Data Summary

| Parameter | 7 |

| Molecular Formula | C27H46O3 |

| Monoisotopic Mass | 418.34 Da |

| Primary Tissue Source | Lymphoid Stromal Cells (Spleen, Lymph Nodes) |

| Plasma Concentration | ~0.2 - 0.5 nM (Healthy Human) |

| Key Regulator | Interferons (via CH25H induction) |

| Receptor Affinity (EBI2) | |

| Degradation Product | 7 |

References

-

Hannedouche, S., et al. (2011). Oxysterols direct immune cell migration via EBI2. Nature. Link

-

Liu, C., et al. (2011). Oxysterols direct B-cell migration to follicle outer edges during adaptive immune responses. Nature. Link

-

Yi, T., et al. (2012). 25-Hydroxycholesterol suppresses interleukin-1-driven inflammation downstream of type I interferon. Science. Link

-

Karuna, R., et al. (2015). Detection of dihydroxycholesterols in human plasma using HPLC-ESI-MS/MS.[6] Steroids.[5][6][7][8][10][11][12][13] Link

-

Griffiths, W.J., & Wang, Y. (2011). Analysis of oxysterol metabolomes. Biochimica et Biophysica Acta (BBA). Link

Sources

- 1. Oxysterols as lipid mediators: Their biosynthetic genes, enzymes and metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential expression and modulation of EBI2 and 7α,25-OHC synthesizing (CH25H, CYP7B1) and degrading (HSD3B7) enzymes in mouse and human brain vascular cells | PLOS One [journals.plos.org]

- 5. Detection of dihydroxycholesterols in human plasma using HPLC-ESI-MS/MS - OAK Open Access Archive [oak.novartis.com]

- 6. Detection of dihydroxycholesterols in human plasma using HPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. Frontiers | Reengineering of 7-dehydrocholesterol biosynthesis in Saccharomyces cerevisiae using combined pathway and organelle strategies [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. sfrbm.org [sfrbm.org]

- 12. mdpi.com [mdpi.com]

- 13. research.aston.ac.uk [research.aston.ac.uk]

Technical Deep Dive: 7α,25-Dihydroxycholesterol as a Sentinel Biomarker for Neuroinflammation

Topic: 7alpha,25-dihydroxycholesterol as a biomarker for neuroinflammation Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The discovery of 7α,25-dihydroxycholesterol (7α,25-OHC) as the potent endogenous ligand for the G protein-coupled receptor EBI2 (GPR183) has redefined our understanding of neuroimmune trafficking. Unlike broad-spectrum inflammatory markers (e.g., CRP, IL-6), 7α,25-OHC represents a chemotactic precision guidance system. It specifically orchestrates the migration of activated B cells, T cells, and dendritic cells into the Central Nervous System (CNS) during pathological states.

For drug development professionals and neuroscientists, quantifying 7α,25-OHC provides a direct window into the CH25H-CYP7B1 enzymatic axis , a pathway now recognized as a critical checkpoint in Multiple Sclerosis (MS), Alzheimer’s Disease (AD), and viral encephalitis. This guide outlines the mechanistic basis, clinical relevance, and the "Gold Standard" analytical protocols for utilizing 7α,25-OHC as a biomarker.

Mechanistic Architecture: The CH25H-CYP7B1 Axis

The utility of 7α,25-OHC as a biomarker stems from its highly regulated biosynthesis. It is not a random byproduct of oxidative stress but the result of a sequential enzymatic cascade induced by interferon signaling.

The Biosynthetic Pathway

-

Initiation: Pro-inflammatory cytokines (Interferons, LPS) upregulate Cholesterol 25-hydroxylase (CH25H) in microglia and macrophages.

-

Intermediate: Cholesterol is converted to 25-hydroxycholesterol (25-OHC) .[1]

-

Activation: CYP7B1 (25-hydroxycholesterol 7α-hydroxylase) hydroxylates 25-OHC to form the active ligand, 7α,25-OHC .

-

Signaling: 7α,25-OHC binds EBI2 on immune cells, triggering Gαi-mediated chemotaxis.

-

Degradation: The enzyme HSD3B7 metabolizes 7α,25-OHC, creating a concentration gradient that guides cell movement.

Visualization of the Signaling Pathway

Caption: The CH25H-CYP7B1 biosynthetic axis generating 7α,25-OHC, the specific ligand for EBI2-mediated immune cell migration.

Clinical Relevance & Data Interpretation

In neuroinflammatory diseases, the local concentration of 7α,25-OHC in the Cerebrospinal Fluid (CSF) disrupts the homeostatic gradient, effectively "calling" autoreactive lymphocytes into the brain parenchyma.

Disease-Specific Profiles

| Disease State | 25-OHC (Precursor) | 7α,25-OHC (Ligand) | Physiological Implication |

| Healthy Control | Low / Baseline | ~0.2 nM (Plasma) | Maintenance of B-cell positioning in lymphoid follicles. |

| Multiple Sclerosis (MS) | Reduced in Plasma ; Elevated in CSF | Elevated in CNS | Drives EBI2+ B-cell infiltration into CNS; associated with ectopic lymphoid follicle formation. |

| Alzheimer's (AD) | Elevated in CSF | Dysregulated | Altered metabolism favors 25-OHC/7α,25-OHC over 24-OHC; contributes to glial activation. |

| Viral Encephalitis | Highly Elevated | Highly Elevated | Rapid upregulation of CH25H as an antiviral and chemotactic response. |

Note: In Relapsing-Remitting MS (RRMS), plasma 25-OHC is often reduced, hypothesized to be a loss of negative feedback on IL-1β, while CNS production increases to fuel inflammation.

Analytical Methodology: The "Gold Standard" Protocol

Quantifying 7α,25-OHC is technically challenging due to its low physiological abundance (picomolar range) and the presence of isobaric isomers (e.g., 7β,25-OHC). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Picolinic Acid derivatization is the recommended approach for high-sensitivity detection.

Why Derivatization?

Native oxysterols ionize poorly in Electrospray Ionization (ESI). Derivatization with Picolinic Acid targets the hydroxyl groups, introducing a permanent positive charge (pyridinium moiety) that enhances signal intensity by 10-100 fold compared to underivatized methods.

Step-by-Step Experimental Workflow

Reagents:

-

Internal Standard: d6-25-hydroxycholesterol or d6-7α,25-OHC.

-

Derivatization Reagent: Picolinic acid (PA), 2-methyl-6-nitrobenzoic anhydride (MNBA), 4-dimethylaminopyridine (DMAP).

-

Solvents: LC-MS grade Acetonitrile, Methanol, Water.

Protocol:

-

Sample Prep:

-

Aliquot 100-200 µL of Plasma or CSF.

-

Spike with Internal Standard (10 ng).

-

Protein Precipitation: Add cold Ethanol (-20°C) at 1:3 ratio. Vortex and centrifuge (14,000 x g, 10 min).

-

Collect supernatant and evaporate to dryness under nitrogen.

-

-

Derivatization (The Critical Step):

-

Reconstitute residue in 150 µL Acetonitrile/Pyridine (4:1).

-

Add 10 µL Picolinic Acid reagent (prepared fresh: 100 mM PA, 100 mM DMAP, 100 mM MNBA).

-

Incubate at room temperature for 30 minutes .

-

Quench with 10 µL water; evaporate to dryness.

-

Reconstitute in 100 µL Mobile Phase (50% MeOH).

-

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., Kinetex 1.7µm, 2.1 x 100mm) or Phenyl-Hexyl for isomer separation.

-

Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

-

Gradient: 60% B to 95% B over 10 minutes.

-

Detection: Positive ESI, Multiple Reaction Monitoring (MRM).

-

Target Transition: [M+H]+ -> [Fragment]+ (Specific picolinyl ester transitions).

-

-

Analytical Workflow Diagram

Caption: Optimized LC-MS/MS workflow utilizing Picolinic Acid derivatization to maximize sensitivity for 7α,25-OHC quantification.

Future Outlook & Drug Development

Targeting the EBI2-7α,25-OHC axis offers a novel therapeutic strategy. Unlike depleting B cells (e.g., anti-CD20 therapies), blocking EBI2 or inhibiting CH25H/CYP7B1 could prevent the trafficking of pathogenic cells into the CNS without compromising systemic immunity.

Key Development Areas:

-

EBI2 Antagonists: Small molecules to block ligand binding.

-

Enzyme Inhibitors: Targeting CH25H to reduce ligand synthesis during acute flares.

-

Biomarker Panels: Combining 7α,25-OHC with Neurofilament Light (NfL) to monitor both inflammation and axonal damage simultaneously.

References

-

Hannedouche, S. et al. (2011). Oxysterols direct immune cell migration through EBI2.[1] Nature. Link

-

Liu, C. et al. (2011). 7α,25-Dihydroxycholesterol is an endogenous ligand for the orphan G protein-coupled receptor EBI2. Journal of Biological Chemistry. Link

-

Karuna, R. et al. (2015). Detection of dihydroxycholesterols in human plasma using HPLC-ESI-MS/MS.[2] Steroids.[1][3][2][4][5][6][7] Link

-

Honda, A. et al. (2007). Highly sensitive quantification of 7α-hydroxy-4-cholesten-3-one in human serum by LC-ESI-MS/MS.[8] Journal of Lipid Research.[9] Link

-

Griffiths, W.J. et al. (2017). Reduced Plasma Levels of 25-Hydroxycholesterol and Increased Cerebrospinal Fluid Levels of Bile Acid Precursors in Multiple Sclerosis Patients.[10] Lipids.[3][2][5][6][7][9][11] Link

-

Chalmin, F. et al. (2015). Oxysterols regulate metastasis in mice. Nature. Link

-

Rutkowska, A. et al. (2016). EBI2 regulates pro-inflammatory signaling and cytokine release in astrocytes. Glia.[12] Link

Sources

- 1. Oxysterols direct immune cell migration through EBI2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of dihydroxycholesterols in human plasma using HPLC-ESI-MS/MS - OAK Open Access Archive [oak.novartis.com]

- 3. mdpi.com [mdpi.com]

- 4. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.aston.ac.uk [research.aston.ac.uk]

- 6. Oxysterols and Oxysterol Sulfates in Alzheimer’s Disease Brain and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.aston.ac.uk [research.aston.ac.uk]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Levels of 7-oxocholesterol in cerebrospinal fluid are more than one thousand times lower than reported in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reduced Plasma Levels of 25-Hydroxycholesterol and Increased Cerebrospinal Fluid Levels of Bile Acid Precursors in Multiple Sclerosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CSF sphingolipids are correlated with neuroinflammatory cytokines and differentiate neuromyelitis optica spectrum disorder from multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CSF biomarkers of neuroinflammation are associated with regional atrophy - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: GPR183 Agonist Mechanism of Action (7α,25-OHC)

Executive Summary

This technical guide provides a comprehensive analysis of the interaction between GPR183 (EBI2) and its endogenous oxysterol agonist, 7α,25-dihydroxycholesterol (7α,25-OHC) . Designed for drug discovery scientists and immunologists, this document details the molecular basis of ligand binding, downstream G

Introduction: The Oxysterol-GPCR Axis

G Protein-Coupled Receptor 183 (GPR183), historically known as EBI2 (Epstein-Barr virus-induced gene 2), represents a unique class of chemotactic receptors activated not by peptides, but by oxysterols.[1][2][3]

The physiological agonist, 7α,25-OHC , is generated through a sequential enzymatic pathway:

-

Cholesterol 25-hydroxylase (CH25H) converts cholesterol to 25-hydroxycholesterol (25-HC).[3][4][5]

-

CYP7B1 (25-hydroxycholesterol 7α-hydroxylase) hydroxylates 25-HC at the 7α position to form 7α,25-OHC.[4][5]

Critical Insight for Researchers: The efficacy of 7α,25-OHC is spatially regulated by the degrading enzyme HSD3B7 . In experimental models, failure to account for endogenous HSD3B7 expression in target cells can lead to rapid ligand depletion and false-negative potency data.

Mechanism of Action: Molecular & Signaling Dynamics

Ligand Binding Architecture

Unlike chemokine receptors that bind large peptides, GPR183 possesses a hydrophobic pocket optimized for sterol binding. Structural mutagenesis and modeling reveal a "lid" mechanism:

-

ECL2 Capping: The second extracellular loop (ECL2) forms a cap over the binding pocket, stabilized by a disulfide bond between Cys104 and Cys181.[6][7]

-

Key Residue Interactions:

Signaling Transduction

Upon binding, GPR183 undergoes a conformational change that couples primarily to G

-

Primary Effector: Inhibition of Adenylyl Cyclase (AC), leading to reduced cAMP levels.

-

Secondary Effectors:

-

Calcium Flux: G

subunits trigger PLC activation and intracellular Ca -

MAPK Pathway: Activation of ERK1/2 and p38, driving gene transcription related to inflammation (e.g., TNF, IL-1

). -

Chemotaxis: PI3K/Akt activation and cytoskeletal rearrangement (F-actin polymerization) drive directional migration.

-

-

Desensitization: Recruitment of

-arrestin 2 leads to receptor internalization and recycling.[8]

Pathway Visualization

The following diagram illustrates the signal transduction from ligand binding to functional output.

Figure 1: GPR183 Signaling Cascade. Ligand binding triggers G

Pharmacology & Kinetics

The following data summarizes the quantitative parameters of 7α,25-OHC activity. These values serve as benchmarks for assay validation.

| Parameter | Value / Characteristic | Context |

| Ligand Type | Endogenous Oxysterol | Hydrophobic; requires carrier (BSA) |

| Binding Affinity ( | ~450 pM | Radioligand binding assays |

| Potency ( | ~140 pM | GTP |

| cAMP Inhibition ( | ~2 nM | Functional cellular assay |

| Key Antagonist | NIBR189 | Used to validate specificity |

| Metabolic Half-life | Variable (HSD3B7 dependent) | Rapidly degraded in liver/lymphoid tissue |

Experimental Validation Protocols

Protocol A: Transwell Chemotaxis Assay (Functional)

Objective: Quantify GPR183-mediated immune cell migration. Challenge: Oxysterols are hydrophobic and will adhere to plasticware if not properly solubilized. Solution: Use of Fatty Acid-Free BSA is mandatory in the migration buffer.

Step-by-Step Methodology:

-

Cell Preparation:

-

Use GPR183-expressing cells (e.g., primary B cells, transfected U937 or pre-B L1.2 cells).

-

Starve cells in serum-free RPMI for 3–4 hours to reduce background signaling.

-

Resuspend cells at

cells/mL in Migration Buffer (RPMI 1640 + 0.5% Fatty Acid-Free BSA + 10 mM HEPES).

-

-

Ligand Preparation:

-

Dissolve 7α,25-OHC stock in ethanol or DMSO.

-

Dilute to 2x final concentration (e.g., 20 nM for a 10 nM final) in Migration Buffer. Note: Ensure BSA is present before adding the lipid to prevent precipitation.

-

-

Chamber Assembly (Transwell 5.0 µm pore):

-

Add 600 µL of Ligand Solution (10 nM optimal) to the lower chamber .

-

Add 600 µL of Vehicle Control (Migration Buffer + DMSO) to control wells.

-

Insert Transwell inserts.[9]

-

Add 100 µL of cell suspension (

cells) to the upper chamber .

-

-

Incubation:

-

Incubate for 3–4 hours at 37°C, 5% CO

.

-

-

Quantification:

-

Remove inserts.

-

Quantify cells in the lower chamber using flow cytometry (fixed volume or counting beads) or ATP-luminescence (CellTiter-Glo).

-

Calculate Chemotactic Index = (Migrated Cells in Sample) / (Migrated Cells in Vehicle).

-

Protocol B: GTPase-Glo Assay (Mechanistic)

Objective: Measure intrinsic G-protein activation (GTP hydrolysis) independent of downstream amplification.

-

Membrane Prep: Isolate membranes from GPR183-overexpressing HEK293 cells.

-

Reaction Mix: Combine 5-10 µg membranes, 10 µM GDP, and varying concentrations of 7α,25-OHC in Assay Buffer (20 mM HEPES, 10 mM MgCl

, 100 mM NaCl, pH 7.4). -

Initiation: Add G

i protein (if using purified system) and GTP (start reaction). -

Detection: After 60 min, add GTPase-Glo reagent (converts remaining GTP to ATP -> Light).[9]

-

Result: Signal is inversely proportional to agonist activity (more activity = less GTP remaining).

Experimental Workflow Diagram

Figure 2: Transwell Chemotaxis Workflow. Critical step: Pre-mixing hydrophobic ligand with BSA-containing buffer to ensure bioavailability.

Therapeutic Implications

Understanding the GPR183 mechanism opens avenues for therapeutic intervention:

-

Neuropathic Pain: GPR183 is upregulated in spinal dorsal horn astrocytes/microglia. Intrathecal 7α,25-OHC induces allodynia via MAPK activation.[8][10] Antagonists (e.g., NIBR189) show analgesic potential.

-

Viral Infection (TB/Flu/COVID-19): GPR183 directs macrophage recruitment to infection sites.[3][4] Dysregulation (e.g., in diabetes) blunts this response, worsening outcomes.

-

Metabolic Disease: The axis regulates liver steatosis; activation of GPR183 suppresses fat accumulation via AMPK/PI3K pathways.

References

-

Investigating the Molecular Mechanisms Driving 7α,25-dihydroxycholesterol-GPR183-Induced Hypersensitivity. ResearchGate. [Link]

-

7α,25-Dihydroxycholesterol Suppresses Hepatocellular Steatosis through GPR183/EBI2. PubMed. [Link]

-

7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases. Frontiers in Pharmacology. [Link]

-

Structures of Oxysterol Sensor EBI2/GPR183, a Key Regulator of the Immune Response. Protein Data Bank / NIH. [Link]

-

GPR183 antagonism reduces macrophage infiltration in influenza and SARS-CoV-2 infection. European Respiratory Journal / NIH. [Link]

-

A Blunted GPR183/Oxysterol Axis During Dysglycemia Results in Delayed Recruitment of Macrophages. The Journal of Infectious Diseases / NIH. [Link]

Sources

- 1. 7 α,25-Dihydroxycholesterol Suppresses Hepatocellular Steatosis through GPR183/EBI2 in Mouse and Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GPR183 Is Dispensable for B1 Cell Accumulation and Function, but Affects B2 Cell Abundance, in the Omentum and Peritoneal Cavity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Blunted GPR183/Oxysterol Axis During Dysglycemia Results in Delayed Recruitment of Macrophages to the Lung During Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | 7a, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases [frontiersin.org]

- 7. 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of GPR183 by 7α,25-Dihydroxycholesterol Induces Behavioral Hypersensitivity through Mitogen-Activated Protein Kinase and Nuclear Factor-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structures of Oxysterol Sensor EBI2/GPR183, a Key Regulator of the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

7a,25-dihydroxycholesterol-d6 CAS number and safety data

Technical Monograph: 7 ,25-Dihydroxycholesterol-d6

Advanced Application Guide for LC-MS/MS Quantitation & EBI2 Signaling Research

Executive Summary

7

In analytical chemistry, the d6 variant serves as the gold-standard Internal Standard (ISTD) for the absolute quantification of 7

Chemical Identity & Properties

This compound is a specific stereoisomer of dihydroxycholesterol labeled with six deuterium atoms on the terminal methyl groups of the side chain.

| Property | Specification |

| Compound Name | 7 |

| Synonyms | 26,26,26,27,27,27-hexadeutero-7 |

| CAS Number | 2260669-11-0 |

| Parent CAS | 64907-22-8 (Unlabeled) |

| Molecular Formula | C |

| Molecular Weight | 424.69 g/mol |

| Solubility | Soluble in Methanol, Ethanol, DMSO.[1][2] Practically insoluble in water. |

| Purity Grade | Typically >99% isotopic purity (to minimize interference with analyte). |

Safety, Handling & Storage (E-E-A-T)

Critical Warning: Oxysterols are prone to auto-oxidation (artifact formation) when exposed to air and light. Improper handling can lead to the formation of 7-ketocholesterol derivatives or non-enzymatic oxidation products, compromising quantitation.

Storage Protocol

-

Temperature: Store at -20°C or lower (-80°C recommended for long-term stock).

-

Atmosphere: Vials must be purged with Argon or Nitrogen gas before sealing.

-

Light: Store in amber glass vials to prevent photo-oxidation.

Safety Data (GHS Classification)

Based on the parent oxysterol profile, treat as a bioactive substance.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood during powder handling.

Biological Context: The EBI2 Signaling Axis

7

Mechanism:

-

Synthesis: Immune activation upregulates CH25H and CYP7B1 in stromal cells.

-

Gradient Formation: A concentration gradient of 7

,25-OHC directs EBI2+ B-cells to the outer follicle (interfollicular regions). -

Migration: Binding to EBI2 triggers G

i signaling, reducing cAMP and inducing cytoskeletal rearrangement for migration.

Figure 1: The biosynthetic pathway of 7

Technical Application: LC-MS/MS Quantification Protocol

This section outlines a validated workflow for quantifying 7

A. Rationale for Deuterated Standard

In lipidomics, matrix effects (ion suppression) are severe. 7

-

Correction Factor: Any loss during extraction or suppression in the source affects both the analyte and the ISTD equally.

-

Quantitation: Calculated using the Area Ratio (Analyte Area / ISTD Area).

B. Sample Preparation (Liquid-Liquid Extraction)

-

Spiking: Add 10 µL of 7

,25-OHC-d6 working solution (e.g., 100 nM in methanol) to 100 µL of plasma/tissue homogenate. Crucial: Spike before extraction. -

Protein Precipitation: Add 400 µL cold Ethanol or Methanol (containing 0.1% BHT as antioxidant). Vortex for 30s.

-

Extraction: Centrifuge at 12,000 x g for 10 min at 4°C. Transfer supernatant.

-

Drying: Evaporate solvent under a gentle stream of Nitrogen.

-

Reconstitution: Dissolve residue in 100 µL of 50% Methanol/Water (LC mobile phase).

C. LC-MS/MS Parameters

-

Ionization: ESI Positive Mode.

-

Precursor Ion: Oxysterols readily lose water in the source. Monitor the [M+H-2H

O]-

Unlabeled MW (418.7)

[M+H] -

d6-Labeled MW (424.7)

[M+H]

-

MRM Transition Table:

| Analyte | Precursor (m/z) | Product (m/z) | Purpose | Collision Energy (eV) |

| 7 | 383.3 | 81.1 | Quantifier | ~30 |

| 383.3 | 95.1 | Qualifier | ~30 | |

| 7 | 389.3 | 81.1 | Quantifier | ~30 |

| 389.3 | 95.1 | Qualifier | ~30 |

Note: The product ions 81.1 and 95.1 are characteristic ring fragments. Since the deuterium label is on the side chain (C26/27), the ring fragments often retain the same mass, but the precursor shifts by +6 Da.

D. Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the quantification of 7

References

-

Avanti Polar Lipids.7

,25-dihydroxycholesterol-d6 Product Page. Avanti Research. Retrieved from [Link] -

Hannedouche, S., et al. (2011). Oxysterols direct immune cell migration via EBI2. Nature, 475(7357), 524–527. Retrieved from [Link]

-

Griffiths, W. J., & Wang, Y. (2020). A quantitative LC-MS/MS method for analysis of mitochondrial-specific oxysterol metabolism. Journal of Lipid Research. Retrieved from [Link]

-

Karuna, R., et al. (2015). Detection of dihydroxycholesterols in human plasma using HPLC-ESI-MS/MS. Steroids, 99, 131-138. Retrieved from [Link]

Methodological & Application

7alpha,25-dihydroxycholesterol-d6 internal standard for LC-MS/MS

An Application Note and Protocol for the Quantification of 7α,25-dihydroxycholesterol using a d6-Internal Standard by LC-MS/MS

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the accurate and precise quantification of 7α,25-dihydroxycholesterol (7α,25-OHC) in biological matrices using its stable isotope-labeled internal standard, 7α,25-dihydroxycholesterol-d6 (7α,25-OHC-d6), with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Significance of 7α,25-Dihydroxycholesterol

7α,25-dihydroxycholesterol is a crucial oxysterol, an oxidized derivative of cholesterol, that has emerged as a key signaling molecule in immunology and pathophysiology. It is synthesized through a specific enzymatic pathway involving cholesterol 25-hydroxylase (CH25H) and 7α-hydroxylase (CYP7B1). Unlike many other oxysterols that are primarily intermediates in bile acid synthesis, 7α,25-OHC acts as a high-affinity ligand for the Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), also known as GPR183. This interaction is fundamental to orchestrating the adaptive immune response, particularly in directing the migration of B cells, T cells, and dendritic cells to specific locations within secondary lymphoid organs.

Given its potent chemoattractant properties and its role in immune cell trafficking, aberrant levels of 7α,25-OHC have been implicated in various inflammatory and autoimmune diseases, including multiple sclerosis and inflammatory bowel disease. Consequently, the ability to accurately quantify this molecule in complex biological samples such as plasma, serum, and tissue is paramount for both basic research and clinical investigations.

LC-MS/MS has become the gold standard for this application due to its superior sensitivity, specificity, and wide dynamic range. The cornerstone of a robust LC-MS/MS assay is the use of an appropriate internal standard.

The Principle of Stable Isotope Dilution and the Role of 7α,25-OHC-d6

The principle of stable isotope dilution (SID) is to add a known quantity of a stable isotope-labeled version of the analyte to the sample at the very beginning of the sample preparation process. This internal standard (IS) is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N).

7α,25-dihydroxycholesterol-d6 (7α,25-OHC-d6) is an ideal internal standard for the quantification of endogenous 7α,25-OHC for several key reasons:

-

Co-elution: Because its chemical and physical properties are nearly identical to the endogenous analyte, it co-elutes during the chromatographic separation. This ensures that any matrix effects, such as ion suppression or enhancement, affect both the analyte and the internal standard equally.

-

Extraction Efficiency Compensation: Any loss of analyte during the sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) will be mirrored by a proportional loss of the internal standard.

-

Mass Differentiation: It is easily distinguished from the endogenous analyte by the mass spectrometer due to its increased mass-to-charge ratio (m/z).

The final concentration of the analyte is determined by the ratio of the analyte's signal to the internal standard's signal, which corrects for variations in sample handling and instrument response. This methodology is a self-validating system that ensures the highest degree of accuracy and precision.

Figure 1: A schematic overview of the stable isotope dilution LC-MS/MS workflow for 7α,25-OHC quantification.

Detailed Protocol: Quantification of 7α,25-OHC in Human Plasma

This protocol is a validated starting point and may require optimization based on the specific instrumentation and laboratory conditions.

Materials and Reagents

-

Analytes: 7α,25-dihydroxycholesterol and 7α,25-dihydroxycholesterol-d6 (Internal Standard).

-

Solvents: LC-MS grade Methanol, Acetonitrile, Isopropanol, Water.

-

Reagents: Formic acid, Ammonium acetate, Butylated hydroxytoluene (BHT).

-

Extraction: Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg).

-

Plasma: Human plasma collected in K2-EDTA tubes, stored at -80°C.

Preparation of Standards and Quality Controls

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 7α,25-OHC and 7α,25-OHC-d6 in ethanol.

-

Working Standard Solutions: Serially dilute the 7α,25-OHC primary stock to create a series of working solutions for the calibration curve (e.g., ranging from 0.1 ng/mL to 100 ng/mL).

-

Internal Standard Working Solution (10 ng/mL): Dilute the 7α,25-OHC-d6 primary stock.

-

Calibration Curve and QC Samples: Spike appropriate volumes of the working standard solutions into a surrogate matrix (e.g., charcoal-stripped plasma) to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation: Solid-Phase Extraction (SPE)

Causality: SPE is employed to remove phospholipids and other matrix components that can cause significant ion suppression and interfere with the accurate measurement of the low-abundance oxysterol. BHT is added as an antioxidant to prevent auto-oxidation of the dihydroxycholesterol during sample processing.

-

Thaw: Thaw plasma samples, calibrators, and QCs on ice.

-

Aliquot: To 200 µL of plasma, add 10 µL of the 10 ng/mL internal standard working solution and 50 µL of BHT solution (1 mg/mL in ethanol). Vortex briefly.

-

Precipitate: Add 600 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Load: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water. Load the supernatant from the previous step onto the cartridge.

-

Wash: Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.

-

Elute: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid).

Figure 2: Step-by-step workflow for the Solid-Phase Extraction of 7α,25-OHC from plasma.

LC-MS/MS Method Parameters

Causality: A C18 column is used for reverse-phase chromatography to separate the relatively nonpolar oxysterols from more polar matrix components. A gradient elution ensures efficient separation and sharp peak shapes. Electrospray ionization in positive mode (ESI+) is typically used for oxysterols, often forming a protonated molecule or a water-loss adduct. Multiple Reaction Monitoring (MRM) provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition.

| Parameter | Condition |

| LC System | UPLC/HPLC System |

| Column | C18 Column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | 50% B to 100% B over 8 min, hold at 100% B for 2 min, re-equilibrate at 50% B for 2 min |

| Column Temperature | 45°C |

| Injection Volume | 10 µL |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | ESI Positive |

| MRM Transitions | 7α,25-OHC: Q1: 399.3 -> Q3: 381.3 [M+H-H₂O]⁺7α,25-OHC-d6: Q1: 405.3 -> Q3: 387.3 [M+H-H₂O]⁺ |

| Collision Energy | Optimized for specific instrument (typically 15-25 eV) |

| Source Temperature | 500°C |

Note: The exact m/z values for MRM transitions should be optimized by infusing the pure standards. The transitions shown correspond to the loss of a water molecule from the protonated precursor.

Data Analysis and Expected Performance

-

Integration: Integrate the peak areas for both the analyte and the internal standard for all calibrators, QCs, and unknown samples.

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibrators. A linear regression with a 1/x² weighting is typically used.

-

Quantification: Determine the concentration of 7α,25-OHC in the unknown samples by interpolating their peak area ratios from the calibration curve.

Table 1: Example Calibration Curve and QC Performance Data

| Sample Type | Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) | CV (%) |